molecular formula C14H17N3O2 B4506080 N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B4506080
M. Wt: 259.30 g/mol
InChI Key: PMFHPQJGQDBTQF-UHFFFAOYSA-N
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Description

N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.132076794 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Urease Inhibition

One study detailed the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating their potent inhibitory potential against the urease enzyme. These compounds, including variations of oxadiazoles, have shown competitive inhibition of the enzyme, highlighting their potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018).

Biological Properties and Local Anesthetic Activity

Another study synthesized basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, which exhibited considerable local anesthetic activity, indicating the therapeutic potential of these compounds in medical applications (Saxena et al., 1984).

Lipoxygenase Inhibition

Research into the synthesis of new derivatives containing the oxadiazole moiety has identified compounds with suitable inhibitory activity against lipoxygenase enzymes. This suggests their potential use in treating conditions associated with lipoxygenase activity (Aziz‐ur‐Rehman et al., 2016).

Insecticidal Activity

Compounds containing 1,3,4-oxadiazole rings have been synthesized and evaluated for their insecticidal activities, offering potential as novel insecticides with specific activity against certain pests (Qi et al., 2014).

Anticancer Agents and Molecular Targets

A chemical genetics approach has been utilized for the discovery of apoptosis inducers, including compounds with 1,2,4-oxadiazole rings, identifying potential anticancer agents and their molecular targets. This highlights the role of oxadiazole derivatives in anticancer drug research, from discovery to understanding signaling pathways and identifying druggable targets (Cai et al., 2006).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar compounds. It could also involve studying its synthesis in more detail, as well as its physical and chemical properties .

Properties

IUPAC Name

N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-6-8-11(9-7-10)14-16-13(19-17-14)5-3-4-12(18)15-2/h6-9H,3-5H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFHPQJGQDBTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.